

# Spectroscopic data for (R)-2-benzylmorpholine (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: (R)-2-benzylmorpholine

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## Spectroscopic Data for (R)-2-benzylmorpholine Introduction

**(R)-2-benzylmorpholine** is a chiral organic compound featuring a morpholine ring substituted with a benzyl group at the 2-position. As an isomer of the stimulant phenmetrazine, its synthesis and characterization are of significant interest in medicinal chemistry and drug development, particularly for its potential as a non-stimulant appetite suppressant.<sup>[1]</sup> Accurate structural elucidation and purity assessment are critical for any downstream application, making a thorough understanding of its spectroscopic profile essential.

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(R)-2-benzylmorpholine**. The interpretation is grounded in fundamental spectroscopic principles and data from analogous structures, offering a predictive and practical framework for researchers.

## Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following IUPAC-compliant numbering scheme for the **(R)-2-benzylmorpholine** structure is used throughout this guide.

Caption: Molecular structure and numbering for **(R)-2-benzylmorpholine**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **(R)-2-benzylmorpholine**,  $^1\text{H}$  and  $^{13}\text{C}$  NMR will confirm the presence of the benzyl and morpholine moieties and their connectivity.

## Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Data

The following data is predicted based on typical chemical shifts for N-substituted morpholines and benzyl groups, using  $\text{CDCl}_3$  as the solvent.<sup>[2]</sup> Actual experimental values may vary slightly.

Table 1: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts ( $\delta$ ) in  $\text{CDCl}_3$

Atom(s)	Predicted <sup>1</sup> H Shift (ppm), Multiplicity, Integration	Predicted <sup>13</sup> C Shift (ppm)	Rationale & Notes
Aromatic-H	7.20 - 7.40, m, 5H	Phenyl group protons. The multiplet arises from overlapping ortho, meta, and para signals.	
Aromatic-C	138 (ipso), 129 (ortho), 128 (meta), 126 (para)	Characteristic shifts for a monosubstituted benzene ring. The ipso-carbon is deshielded.	
C7-H <sub>2</sub>	2.85 - 3.05, m, 2H	~40	Benzylic protons, diastereotopic due to the adjacent chiral center (C2), expected to appear as a complex multiplet.
C2-H	~3.90, m, 1H	~78	Methine proton at the chiral center, adjacent to both the oxygen and benzyl group.
O-CH <sub>2</sub> (C6)	3.60 - 3.80, m, 2H	~67	Morpholine protons adjacent to the oxygen atom.[3][4]
N-CH <sub>2</sub> (C3, C5)	2.60 - 2.90, m, 4H	~46 (C5), ~52 (C3)	Morpholine protons adjacent to the nitrogen atom.[3][4]

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N-H	1.50 - 2.50, br s, 1H	Amine proton signal is typically broad and its shift is concentration-dependent. May exchange with D <sub>2</sub> O.
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## Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural confirmation.

- Sample Preparation: Dissolve approximately 10-20 mg of **(R)-2-benzylmorpholine** in ~0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical Parameters: Spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - Typical Parameters: Spectral width of 220-240 ppm, 1024-4096 scans, relaxation delay of 2 seconds.
- Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the <sup>1</sup>H spectrum to the TMS signal at 0.00 ppm and the <sup>13</sup>C spectrum to the CDCl<sub>3</sub> solvent peak at 77.16 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

## Characteristic IR Absorption Frequencies

The IR spectrum of **(R)-2-benzylmorpholine** is expected to show characteristic peaks for the N-H bond, C-H bonds (aromatic and aliphatic), and the C-O-C ether linkage of the morpholine ring.

Table 2: Predicted IR Absorption Bands

Frequency Range (cm <sup>-1</sup> )	Vibration Type	Functional Group	Intensity
3300 - 3400	N-H Stretch	Secondary Amine	Medium, Broad
3000 - 3100	C-H Stretch	Aromatic (sp <sup>2</sup> )	Medium
2850 - 3000	C-H Stretch	Aliphatic (sp <sup>3</sup> )	Strong[5]
1600, 1495, 1450	C=C Stretch	Aromatic Ring	Medium-Weak
1115 - 1125	C-O-C Stretch	Ether (asymmetric)	Strong
900 - 690	C-H Bend	Aromatic (out-of-plane)	Strong

Interpretation: The most prominent peaks will be the strong C-H aliphatic stretches below 3000 cm<sup>-1</sup> and the very strong C-O-C ether stretch around 1120 cm<sup>-1</sup>.[6] A broad peak around 3350 cm<sup>-1</sup> is a key indicator of the N-H group. The presence of the benzene ring is confirmed by the aromatic C-H stretches above 3000 cm<sup>-1</sup> and the characteristic "fingerprint" region peaks.[7]

## Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Objective: To obtain an IR spectrum to identify the key functional groups.

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

- Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO<sub>2</sub>, H<sub>2</sub>O) and instrumental noise.
- Sample Application: Place a small amount of the solid or liquid **(R)-2-benzylmorpholine** sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
- Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm<sup>-1</sup> over a range of 4000-600 cm<sup>-1</sup>.
- Data Processing: The software automatically performs a background subtraction and converts the interferogram into a transmittance or absorbance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed, typically under Electron Ionization (EI), offers valuable structural information that can confirm the connectivity of atoms.

## Predicted Mass Spectrum Data

The molecular formula for **(R)-2-benzylmorpholine** is C<sub>11</sub>H<sub>15</sub>NO, with a monoisotopic mass of 177.1154 g/mol .[\[8\]](#)[\[9\]](#)

Table 3: Predicted Key Fragments in EI-MS

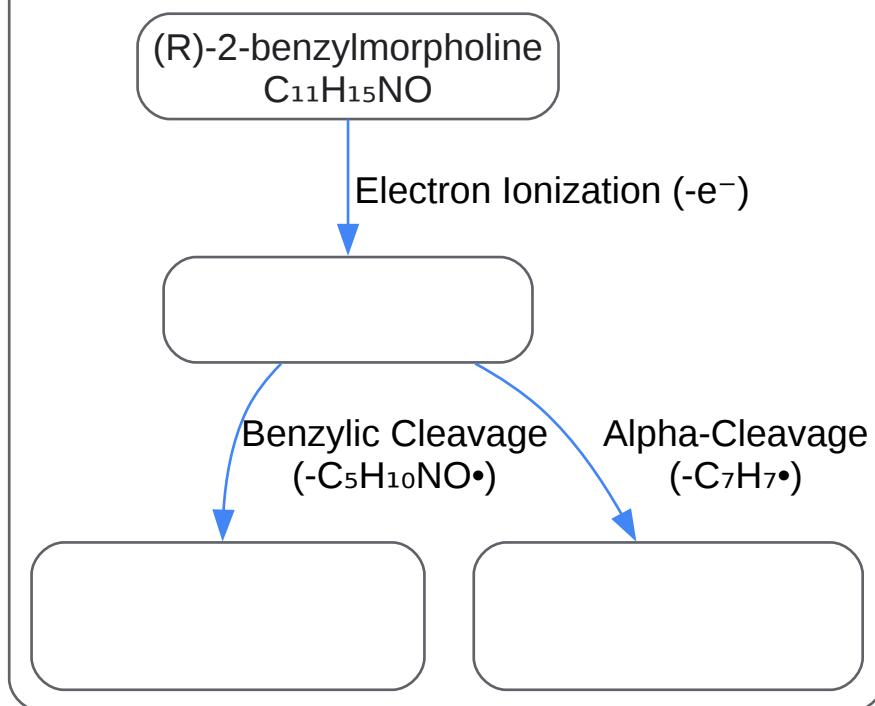
m/z	Proposed Fragment Ion	Formula	Notes
177	$[M]^+$	$[C_{11}H_{15}NO]^+$	Molecular Ion. Its presence confirms the molecular weight.
176	$[M-H]^+$	$[C_{11}H_{14}NO]^+$	Loss of a hydrogen atom.
91	$[C_7H_7]^+$	$[C_7H_7]^+$	Tropylium ion. A very common and stable fragment for benzyl-containing compounds, often the base peak.
86	$[C_5H_{12}N]^+$	$[C_5H_{12}N]^+$	Alpha-cleavage with loss of the benzyl radical. The positive charge is retained on the nitrogen-containing fragment.

## Fragmentation Pathway and Rationale

Upon electron impact, the molecular ion  $[M]^+$  is formed. The most favorable fragmentation pathways involve the cleavage of bonds adjacent to heteroatoms (alpha-cleavage) and the formation of stable carbocations.[\[10\]](#)[\[11\]](#)

- **Benzylic Cleavage:** The C2-C7 bond is weak and readily cleaves to form the highly stable tropylium cation at m/z 91. This is often the most abundant ion (the base peak) in the spectrum of benzylic compounds.
- **Alpha-Cleavage at Nitrogen:** Cleavage of the C2-benzyl bond can also result in the charge being retained by the morpholine fragment, leading to an ion at m/z 86. This is a characteristic fragmentation for amines.[\[10\]](#)

Figure 2. Proposed EI-MS Fragmentation Workflow

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Caption: Key fragmentation pathways for **(R)-2-benzylmorpholine** in EI-MS.

## Experimental Protocol: GC-MS (EI)

Objective: To determine the molecular weight and analyze the fragmentation pattern.

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- GC Method:
  - Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
  - Injection: Inject 1 µL of the sample solution in split mode.

- Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
- MS Method:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.
- Data Analysis: Identify the chromatographic peak corresponding to **(R)-2-benzylmorpholine**. Analyze the resulting mass spectrum, identifying the molecular ion peak and major fragment ions. Compare the fragmentation pattern with the predicted pathways.

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